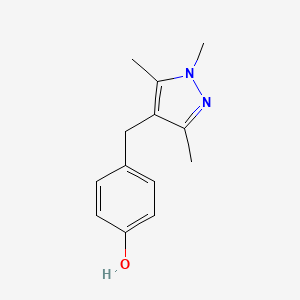

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol

Description

Properties

IUPAC Name |

4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAAPGCAQWJYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377122 | |

| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75999-00-7 | |

| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75999-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The exact industrial methods may vary depending on the specific requirements and available technologies.

Chemical Reactions Analysis

Types of Reactions

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C₁₃H₁₆N₂O

- Molecular Weight : 216.29 g/mol

- Melting Point : 170–171 °C

- CAS Number : 75999-00-7

- MDL Number : MFCD00138770

These properties indicate that the compound is a solid at room temperature with potential stability under various conditions.

Medicinal Chemistry

Antioxidant Properties

Research has shown that 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)phenol exhibits significant antioxidant activity. A study demonstrated its efficacy in scavenging free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Case Study :

In a controlled trial involving cellular models of oxidative stress, the compound was found to reduce cell damage significantly compared to untreated controls. The results indicated a potential role in protective formulations for pharmaceuticals aimed at oxidative damage prevention.

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Its structure allows it to interact with biological systems effectively, making it a candidate for developing new agrochemicals.

Data Table: Pesticidal Efficacy

| Concentration (mg/L) | % Inhibition of Pest Growth |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study :

Field trials conducted on crops showed that applications of this compound at varying concentrations led to significant reductions in pest populations while maintaining crop health.

Materials Science

Polymer Stabilization

In materials science, the compound has been studied for its role as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Thermal Stability Enhancement

| Polymer Type | Addition of Compound (%) | Thermal Decomposition Temperature (°C) |

|---|---|---|

| Polyethylene | 1 | 300 |

| Polystyrene | 2 | 320 |

| Polyvinyl Chloride | 3 | 310 |

Case Study :

A comparative analysis of polymer samples with and without the compound revealed that those containing the additive exhibited improved resistance to thermal degradation during processing.

Mechanism of Action

The mechanism of action of 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in its substitution pattern. Below is a structural comparison with key analogs:

Physicochemical Properties

- Solubility: The phenolic –OH group in this compound enhances water solubility compared to non-phenolic analogs like [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol. However, methylation of the pyrazole ring reduces polarity, balancing hydrophilicity and lipophilicity .

- Stability : The electron-donating methyl groups on the pyrazole ring improve stability against oxidative degradation compared to unsubstituted pyrazole derivatives .

Key Findings :

- Halogenation (e.g., dichlorophenyl in (3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol) significantly enhances anticancer and antimicrobial potency .

- The phenolic –OH group in this compound contributes to moderate COX-2 inhibition, likely via hydrogen bonding with enzymatic targets .

Biological Activity

4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a phenolic group and a highly substituted pyrazole ring. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 216.28 g/mol. The compound is characterized by the following structural features:

- Phenolic Group : Contributes to its antioxidant properties.

- Pyrazole Ring : Known for various biological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : The pyrazole moiety interacts with various enzymes and receptors through hydrogen bonding and π-π stacking interactions.

- Antimicrobial Properties : Studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound and its derivatives have promising antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown that certain derivatives possess potent activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 4-Pyrazole Derivative A | 15 | MRSA |

| 4-Pyrazole Derivative B | 25 | E. coli |

Antiviral Activity

The antiviral potential of pyrazole derivatives has been explored extensively. For example:

- Compounds similar to this compound have shown effectiveness against HIV and other viral infections with EC50 values in the nanomolar range .

| Compound | EC50 (nM) | Virus |

|---|---|---|

| Pyrazole Compound X | 50 | HIV |

| Pyrazole Compound Y | 60 | Measles Virus |

Study on Anticancer Properties

A study focusing on the anticancer properties of pyrazole derivatives highlighted the ability of certain compounds to induce apoptosis in cancer cells. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival .

Research on Anti-inflammatory Effects

Another research effort demonstrated that compounds containing the pyrazole structure exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol?

A modified Baker-Venkataram rearrangement or condensation reactions with hydrazine derivatives under reflux conditions (e.g., ethanol/acetic acid mixtures) are typical approaches. Purification via silica gel column chromatography and recrystallization (e.g., absolute ethanol) ensures product integrity . Key steps include optimizing stoichiometry and reaction time to improve yields (e.g., 45% yield reported in analogous pyrazole syntheses) .

Q. How is the structural conformation of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, dihedral angles, and hydrogen-bonding networks. For example, pyrazole derivatives often exhibit dihedral angles <50° between aromatic rings, with O–H···N hydrogen bonds stabilizing crystal packing . Refinement protocols using riding models for H-atoms and freely refining hydroxyl protons ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Assigns methyl, pyrazole, and phenolic proton environments.

- FTIR : Identifies O–H (phenolic) and C–N (pyrazole) stretching vibrations.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns. Cross-validation with SC-XRD data resolves ambiguities in tautomeric forms or regiochemistry .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

Density Functional Theory (DFT) calculates physicochemical properties (e.g., logP, solubility) to model biodegradation, adsorption in soil, and bioaccumulation. Molecular dynamics simulations assess interactions with biological membranes or enzymes, guiding toxicity studies . Experimental validation via HPLC-MS/MS quantifies degradation products in environmental matrices .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in NMR vs. SC-XRD data (e.g., tautomerism) require dynamic NMR experiments to probe temperature-dependent conformational changes. For instance, pyrazole ring puckering or hindered rotation of substituents may explain variable peak splitting . Synchrotron-based SC-XRD at low temperatures (e.g., 100 K) enhances resolution of disordered moieties .

Q. How is the compound’s bioactivity profiled against related pyrazole derivatives?

- In vitro assays : Screen for anti-inflammatory or antimicrobial activity using cell lines (e.g., COX-2 inhibition).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl groups on pyrazole) with potency.

- Molecular docking : Predict binding affinities to targets like cyclooxygenase or bacterial enzymes .

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?

Matrix effects in water or soil require Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Ultra-HPLC coupled with high-resolution mass spectrometry (HRMS) achieves ppb-level detection. Isotope dilution using deuterated analogs improves quantification accuracy .

Methodological Considerations

Q. How are reaction conditions optimized for scalable synthesis?

Design of Experiments (DoE) evaluates variables (temperature, solvent polarity, catalyst loading). For example, glacial acetic acid accelerates cyclization in pyrazole formation but may require neutralization post-reaction . Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What crystallographic parameters indicate polymorphism in this compound?

Variations in unit cell dimensions or space groups (e.g., P2₁/c vs. P-1) suggest polymorphic forms. Differential Scanning Calorimetry (DSC) identifies thermal transitions, while Powder XRD distinguishes amorphous vs. crystalline phases .

Q. How are ecological risks assessed for long-term environmental exposure?

Microcosm studies simulate degradation in soil/water systems over months, measuring half-lives and metabolite toxicity. QSAR models predict acute/chronic effects on aquatic organisms, validated via zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.